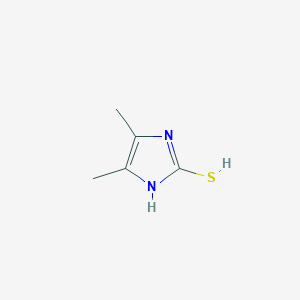

4,5-dimethyl-1H-imidazole-2-thiol

描述

BenchChem offers high-quality 4,5-dimethyl-1H-imidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-dimethyl-1H-imidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-4(2)7-5(8)6-3/h1-2H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZVFQDMZHOHKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of 4,5-dimethyl-1H-imidazole-2-thiol

An In-depth Technical Guide to the Physicochemical Properties of 4,5-dimethyl-1H-imidazole-2-thiol

Introduction

4,5-dimethyl-1H-imidazole-2-thiol, also known by its CAS Number 1192-72-9, is a heterocyclic organic compound featuring a central imidazole ring substituted with two methyl groups and a thiol group.[1][2][3] This molecule exists in a tautomeric equilibrium between the thiol and thione forms, a characteristic that significantly influences its chemical reactivity and biological interactions.[2] The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[4][5][6] Consequently, understanding the fundamental physicochemical properties of its derivatives, such as 4,5-dimethyl-1H-imidazole-2-thiol, is of paramount importance for researchers in drug discovery, chemical biology, and materials science. This compound has garnered interest for its potential applications in biochemistry and as a ligand in coordination chemistry.[2] Notably, it has been investigated for its ability to inhibit insulin-like growth factor (IGF) receptors, suggesting a potential role in cancer therapy research.[2]

This guide provides a comprehensive analysis of the core , offering both established data and field-proven experimental protocols for their determination. The insights herein are designed to empower researchers to effectively utilize this compound in their scientific endeavors.

Core Physicochemical Properties

A summary of the key is presented below. These parameters are fundamental to predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione | [2] |

| Synonyms | 2-Mercapto-4,5-dimethylimidazole, 4,5-dimethyl-1H-imidazole-2-thiol | [1][2][3] |

| CAS Number | 1192-72-9 | [1][3] |

| Molecular Formula | C₅H₈N₂S | [1][3] |

| Molecular Weight | 128.20 g/mol | [2][3] |

| Appearance | Powder | [1] |

| Melting Point | 268-270 °C | [1] |

| pKa | Not experimentally determined; thiol pKa is generally 4-12.[7][8] | - |

| Solubility | Data not available; expected to have some solubility in polar organic solvents. | - |

| Predicted XlogP | 0.5 | [9] |

Detailed Physicochemical Analysis

Structure and Tautomerism

The chemical structure of 4,5-dimethyl-1H-imidazole-2-thiol is defined by a five-membered imidazole ring with methyl groups at positions 4 and 5, and a sulfur-containing functional group at position 2. A critical feature of this molecule is the existence of prototropic tautomerism, specifically between the thiol (-SH) and the thione (C=S) forms. The thione tautomer, 4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione, is generally considered the more stable form in the solid state and in many solutions. This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and metal-coordinating properties.[2]

Thiol-Thione Tautomerism of the target molecule.

Acid Dissociation Constant (pKa)

The pKa value is a critical determinant of a molecule's ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. 4,5-dimethyl-1H-imidazole-2-thiol is an amphoteric molecule with both acidic (thiol proton) and basic (imidazole nitrogen) centers.

-

Thiol Acidity : The thiol group (-SH) is acidic. Thiols are generally more acidic than their alcohol counterparts, with pKa values typically ranging from 4 to 12, depending on the molecular structure.[7][8] The electron-rich imidazole ring and electron-donating methyl groups are expected to influence the acidity of the thiol proton.

-

Imidazole Basicity : The non-protonated nitrogen atom in the imidazole ring can act as a base by accepting a proton. The pKa of the conjugate acid of imidazole itself is approximately 7.[10]

Solubility Profile

Solubility is a key factor for in vitro assays and in vivo bioavailability.[12] The solubility of 4,5-dimethyl-1H-imidazole-2-thiol is dictated by the balance of its polar and non-polar functionalities. The polar imidazole ring, capable of hydrogen bonding, and the thiol/thione group contribute to solubility in polar solvents. Conversely, the two methyl groups add lipophilic character.

-

Aqueous Solubility : Expected to be low, but dependent on pH. In acidic solutions (pH < pKa of the imidazole nitrogen), the protonated, cationic form would exhibit increased water solubility. In basic solutions (pH > pKa of the thiol), the deprotonated, anionic thiolate form would also be more soluble.

-

Organic Solvent Solubility : The compound is expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols, which are commonly used for preparing stock solutions in biological screening.[13]

The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data for this compound.[14][15]

Spectroscopic Properties

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for structural elucidation.[16]

-

¹H NMR : Expected signals would include two singlets for the non-equivalent methyl groups and a broad singlet for the N-H proton(s). The chemical shifts would be influenced by the solvent and the tautomeric form.

-

¹³C NMR : Signals corresponding to the two methyl carbons, the two sp² carbons of the imidazole ring, and the C=S carbon (thione) would be observed. The chemical shift of the C=S carbon is typically found significantly downfield.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy can provide evidence for the dominant tautomeric form. Key expected vibrational bands would include N-H stretching (around 3100-3400 cm⁻¹), C-H stretching from the methyl groups (around 2900-3000 cm⁻¹), C=N stretching of the imidazole ring, and a strong C=S stretching band (around 1200-1050 cm⁻¹) if the thione form predominates.[17]

Experimental Protocols: A Practical Guide

The following protocols are provided as self-validating systems for the accurate determination of key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for determining the acid dissociation constant(s) of the title compound.[7]

Objective: To determine the pKa value(s) of 4,5-dimethyl-1H-imidazole-2-thiol in an aqueous or co-solvent system.

Materials:

-

4,5-dimethyl-1H-imidazole-2-thiol

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

High-purity water (Type I)

-

Co-solvent (e.g., Methanol or DMSO), if required for solubility

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of water or a water/co-solvent mixture. If a co-solvent is used, maintain a consistent ratio throughout the experiment.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip does not contact the stir bar.

-

Acidic Titration (for basic pKa): Titrate the solution with standardized 0.1 M HCl. Add the titrant in small increments (e.g., 0.1 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Endpoint Detection: Continue the titration well past the equivalence point, which is observed as a sharp change in pH.

-

Basic Titration (for acidic pKa): Repeat the procedure with a fresh sample solution, this time titrating with standardized 0.1 M NaOH to determine the acidic pKa of the thiol group.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more precise results, a derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

Workflow for pKa determination by potentiometric titration.

Protocol 2: Solubility Determination by Shake-Flask Method

This is the benchmark method for determining thermodynamic equilibrium solubility.[14][15]

Objective: To determine the equilibrium solubility of 4,5-dimethyl-1H-imidazole-2-thiol in various solvents (e.g., water, phosphate-buffered saline pH 7.4).

Materials:

-

4,5-dimethyl-1H-imidazole-2-thiol

-

Selected solvents (e.g., water, PBS)

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV or UV-Vis spectrophotometry)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker/rotator at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

Workflow for the shake-flask solubility determination method.

Protocol 3: NMR Sample Preparation and Analysis

This protocol ensures high-quality NMR spectra for structural verification.[18][19]

Objective: To prepare a sample of 4,5-dimethyl-1H-imidazole-2-thiol for ¹H and ¹³C NMR analysis.

Materials:

-

4,5-dimethyl-1H-imidazole-2-thiol (5-25 mg for ¹H, 50-100 mg for ¹³C)[18]

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tube (5 mm outer diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of the compound directly into a small, clean vial.

-

Dissolution: Add approximately 0.5-0.6 mL of the chosen deuterated solvent to the vial.[19] DMSO-d₆ is often a good choice for imidazole-containing compounds due to its ability to dissolve polar molecules and to slow down the exchange of N-H protons, making them more easily observable.

-

Mixing: Gently vortex the vial until the solid is completely dissolved. Visual inspection should show a clear solution with no particulates.[13]

-

Transfer: Using a pipette, carefully transfer the solution into a clean, dry NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Analysis: The sample is now ready for analysis on an NMR spectrometer. Standard 1D proton and carbon experiments should be performed.

Conclusion

The , particularly its tautomeric nature, pKa, and solubility, are foundational to its application in scientific research. While some experimental data, such as a definitive pKa value, remain to be published, the established properties like melting point and molecular structure provide a solid basis for its use. The protocols detailed in this guide offer a robust framework for researchers to generate high-quality, reliable data, thereby enabling a deeper understanding of this compound's behavior and accelerating its potential translation into therapeutic or materials science applications.

References

-

Protocol to perform fragment screening using NMR spectroscopy. (2024). PMC - NIH. Retrieved from [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. Retrieved from [Link]

-

NMR Characterization of RNA Small Molecule Interactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016). Scholars Junction - Mississippi State University. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023). University of Maryland School of Pharmacy. Retrieved from [Link]

-

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. (n.d.). Oxford Instruments. Retrieved from [Link]

-

Quantification of Thiols and Disulfides. (n.d.). PMC. Retrieved from [Link]

-

Experiment 2 # Solubility 13. (n.d.). Bellevue College. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. (n.d.). PMC - NIH. Retrieved from [Link]

-

Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016). The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scirp.org. Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

-

DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. (n.d.). ResearchGate. Retrieved from [Link]

-

4,5-dimethyl-1h-imidazole-2-thiol (C5H8N2S). (n.d.). PubChemLite. Retrieved from [Link]

-

1-cyclopropyl-4,5-dimethyl-1H-imidazole-2-thiol — Chemical Substance Information. (n.d.). chem.info. Retrieved from [Link]

-

Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025). ResearchGate. Retrieved from [Link]

-

1-(diethoxymethyl)-4,5-dimethyl-1H-imidazole. (2025). Chemical Synthesis Database. Retrieved from [Link]

-

pKa of imidazoles. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

The chemical structure of the 4,5-Diphenyl-1H-Imidazole-2-Thiol Thiol. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

-

4,5-Dimethyl-1H-imidazole. (n.d.). PubChem. Retrieved from [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

1H-Imidazole, 4,5-dihydro-2-methyl-. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

- 1. 4,5-dimethyl-1H-imidazole-2-thiol | 1192-72-9 [sigmaaldrich.com]

- 2. CAS 1192-72-9: 4,5-DIMETHYL-1H-IMIDAZOLE-2-THIOL [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. PubChemLite - 4,5-dimethyl-1h-imidazole-2-thiol (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 10. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Solubility Measurements | USP-NF [uspnf.com]

- 15. fda.gov [fda.gov]

- 16. nmr.oxinst.com [nmr.oxinst.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

Comprehensive Spectroscopic Profiling of CAS 1192-72-9 (4,5-Dimethyl-1H-imidazole-2-thiol): A Technical Guide for Drug Development

Executive Summary & Chemical Identity

4,5-Dimethyl-1H-imidazole-2-thiol (CAS Number: [1]), also known as 2-mercapto-4,5-dimethylimidazole, is a highly versatile heterocyclic building block. In modern drug development, this compound is heavily utilized as a precursor for synthesizing pH-sensitive convertible liposomes for targeted anticancer drug delivery[2], as well as a core scaffold in the synthesis of bioactive thiohydantoin and imidazole-2-thione derivatives[3].

To effectively utilize CAS 1192-72-9 in synthetic workflows, researchers must master its spectroscopic characterization. This whitepaper provides an in-depth, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in the fundamental physical chemistry of the molecule.

Mechanistic Grounding: The Thiol-Thione Tautomerism

The most critical factor in interpreting the spectroscopic data of CAS 1192-72-9 is its tautomeric equilibrium. The compound exists in a dynamic equilibrium between the thiol form (4,5-dimethyl-1H-imidazole-2-thiol) and the thione form (4,5-dimethyl-1,3-dihydro-2H-imidazole-2-thione).

In the solid state and in polar protic/aprotic solvents (such as DMSO or Methanol), the equilibrium heavily favors the thione tautomer due to the high thermodynamic stability of the C=S bond and the resonance stabilization of the resulting symmetrical imidazole ring[4]. This structural reality dictates the absence of typical S-H signals in both IR and NMR spectra, replacing them with strong N-H and C=S signatures.

Fig 1: Thiol-thione tautomeric equilibrium of CAS 1192-72-9 and its spectroscopic implications.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of CAS 1192-72-9 are defined by the molecule's C2v symmetry in its time-averaged thione state. When dissolved in a polar solvent like DMSO-d₆, the rapid tautomerization and symmetry render the two methyl groups chemically equivalent[3].

Table 1: Extrapolated ¹H and ¹³C NMR Data (DMSO-d₆, 400/100 MHz)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Notes |

| ¹H | ~2.10 - 2.15 | Singlet (s) | 6H | -CH₃ (C4, C5) | Equivalent methyl groups due to molecular symmetry. |

| ¹H | ~11.5 - 12.0 | Broad Singlet (br s) | 2H | N-H | Downfield shift caused by deshielding from the adjacent C=S group and strong intermolecular hydrogen bonding. |

| ¹³C | ~8.5 - 10.0 | Singlet | 2C | -CH₃ | Highly shielded aliphatic carbons, typical for imidazole-bound methyls. |

| ¹³C | ~122.0 - 125.0 | Singlet | 2C | C4, C5 | Aromatic/alkene carbons of the imidazole ring backbone. |

| ¹³C | ~155.0 - 160.0 | Singlet | 1C | C=S (C2) | Highly deshielded thiocarbonyl carbon, definitively confirming the dominance of the thione tautomer in solution[4]. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is the optimal technique for validating the solid-state structure of the compound. Because the thione form dominates the crystal lattice, the IR spectrum is devoid of the classic weak S-H stretching band normally found around 2550 cm⁻¹. Instead, it is dominated by N-H and C=S stretching vibrations.

Table 2: Key FT-IR Absorption Bands (ATR, Solid State)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Mechanistic Notes |

| ~3100 - 3200 | Strong, Broad | N-H stretch | Indicates the presence of the thione tautomer and extensive intermolecular H-bonding network in the crystal lattice. |

| ~2850 - 2950 | Medium | C-H stretch (sp³) | Corresponds to the aliphatic methyl groups at the 4 and 5 positions. |

| ~1620 - 1650 | Medium | C=C stretch | Represents the stretching of the imidazole ring backbone. |

| ~1150 - 1250 | Strong | C=S stretch | The primary diagnostic band confirming the thione form in the solid state[3]. |

Mass Spectrometry (MS)

CAS 1192-72-9 has a monoisotopic molecular weight of 128.04 g/mol (Molecular Formula: C₅H₈N₂S)[5]. Electrospray Ionization (ESI) is highly effective for this compound due to the easily protonated/deprotonated nitrogen atoms.

Table 3: ESI-MS Fragmentation Profile

| Ionization Mode | m/z Observed | Assignment | Causality / Mechanistic Notes |

| ESI (+) | 129.0 - 129.1 | [M+H]⁺ | Protonation of the imidazole nitrogen; highly stable pseudo-molecular ion[2]. |

| ESI (+) | 151.0 | [M+Na]⁺ | Sodium adduct formation, a common artifact in ESI when trace salts are present. |

| ESI (-) | 127.0 | [M-H]⁻ | Deprotonation of the N-H group, which is highly favorable due to resonance stabilization of the resulting anion across the N-C-S system. |

Experimental Protocol: Self-Validating Spectroscopic Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines a self-validating system for the structural confirmation of CAS 1192-72-9. By cross-referencing solid-state data (IR) with solution-state data (NMR) and gas-phase data (MS), researchers eliminate false positives caused by tautomeric degradation.

Step 1: Sample Preparation & Solvent Selection

-

Weighing: Accurately weigh 5–10 mg of CAS 1192-72-9 powder.

-

Solvent Choice (Critical Step): Dissolve the sample in 0.6 mL of DMSO-d₆ (Dimethyl sulfoxide-d6) rather than CDCl₃ or CD₃OD.

-

Causality: The compound is highly polar and exhibits poor solubility in CDCl₃. Furthermore, using a protic solvent like CD₃OD will cause rapid Hydrogen/Deuterium (H/D) exchange at the N-H positions, causing the critical 11.5–12.0 ppm NMR signals to disappear. DMSO-d₆ prevents this exchange, allowing observation of the thione N-H protons.

-

Step 2: NMR Acquisition

-

Transfer the dissolved sample to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum at 400 MHz or 600 MHz using a standard 1D pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the methyl groups.

-

Acquire the ¹³C{¹H} NMR spectrum at 100 MHz or 150 MHz. Ensure the sweep width captures the far downfield region (up to 200 ppm) to detect the critical C=S carbon at ~155-160 ppm.

Step 3: ATR-FTIR Solid-State Analysis

-

Place 1–2 mg of the pure, dry solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Apply uniform pressure using the anvil.

-

Causality: ATR is prioritized over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretching band around 3300 cm⁻¹ that easily obscures the critical N-H stretching bands of the thione tautomer.

-

-

Scan from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Step 4: LC-MS (ESI) Acquisition

-

Prepare a 1 µg/mL dilution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water.

-

Add 0.1% Formic Acid to the mobile phase.

-

Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated state and maximizing the [M+H]⁺ signal yield at m/z 129 in positive ion mode.

-

Fig 2: Self-validating spectroscopic workflow for the structural confirmation of CAS 1192-72-9.

References

-

National Institutes of Health (PMC). "Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery." Pharmaceutics, 2022. Available at: [Link][2]

-

National Institutes of Health (PMC). "Spiroleiferthione A and Oleiferthione A: Two Unusual Isothiocyanate-Derived Thioketone Alkaloids from Moringa oleifera Lam. Seeds." Pharmaceuticals, 2023. Available at:[Link][3]

-

American Chemical Society (ACS). "Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones." Journal of Natural Products, 2021. Available at:[Link][4]

Sources

Tautomeric Dynamics of 4,5-Dimethyl-1H-imidazole-2-thiol in Solution: A Mechanistic and Analytical Guide

Executive Summary

4,5-dimethyl-1H-imidazole-2-thiol is a highly versatile heterocyclic compound characterized by a five-membered imidazole core substituted with electron-donating methyl groups at the 4 and 5 positions, and a sulfur-containing moiety at the 2-position. A defining physicochemical feature of this molecule is its ability to undergo prototropic tautomerism, existing in a dynamic equilibrium between the thiol (4,5-dimethyl-1H-imidazole-2-thiol) and thione (1,3-dihydro-4,5-dimethyl-2H-imidazole-2-thione) forms[1].

For researchers in drug development and coordination chemistry, understanding this equilibrium is not merely an academic exercise. The molecule acts as an ambidentate ligand where the dominant tautomeric state dictates whether metal coordination or receptor binding occurs via the sulfur atom or the nitrogen atom. This whitepaper dissects the mechanistic forces driving this equilibrium in solution and provides self-validating analytical protocols for quantifying tautomeric ratios.

Mechanistic Foundations of Thione-Thiol Tautomerism

The position of the thione-thiol equilibrium ( KT ) is highly sensitive to the physicochemical properties of the surrounding medium, governed by a delicate balance of intrinsic molecular stability and extrinsic solvation energies.

Electronic Structure and Intrinsic Stability

In the gas phase or non-polar environments, the thiol tautomer is often favored due to the preservation of full aromaticity within the imidazole ring. Conversely, the thione tautomer exhibits a cross-conjugated system. However, the C=S double bond in the thione form is highly polarized, possessing substantial zwitterionic character (C⁺–S⁻)[2]. This polarization significantly increases the overall dipole moment of the molecule, making it highly reactive to external electric fields and polar solvents.

Solvent Polarity and Specific Hydrogen Bonding

The transition from a non-polar to a polar solvent fundamentally inverts the thermodynamic stability of the tautomers.

-

Dielectric Stabilization: In polar solvents like water or dimethyl sulfoxide (DMSO), the highly polar thione form is thermodynamically stabilized through strong dipole-dipole interactions[3].

-

Specific Solute-Solvent Interactions: Protic solvents (e.g., water, methanol) act as both hydrogen bond donors and acceptors. They form highly specific, stabilizing hydrogen bonds with the N-H and C=S groups of the thione form. Because O-H···O and N-H···O hydrogen bonds are generally stronger than S-H···O interactions, these specific solvation events drastically lower the free energy of the thione tautomer, rendering it the predominant species in solution[4].

Substituent Effects

The methyl groups at the 4 and 5 positions are inductively electron-donating (+I effect). By increasing the electron density of the imidazole core, they slightly increase the basicity of the ring nitrogens compared to unsubstituted imidazole-2-thiol. While this modulates the absolute pKa of the molecule, the overarching rule of solvent-driven thione predominance remains intact.

Solvent-driven mechanistic pathways dictating the thione-thiol tautomeric equilibrium.

Quantitative Data: Solvent Effects on Equilibrium

The following table summarizes the representative thermodynamic distribution of the imidazole-2-thiol/thione scaffold across various solvent environments, highlighting the correlation between the dielectric constant ( ϵ ) and the dominant tautomer.

| Solvent Environment | Dielectric Constant ( ϵ ) | Dominant Solvation Interaction | Dominant Tautomer | Estimated Ratio (Thione:Thiol) |

| Water (H₂O) | 80.1 | Strong H-bonding (Donor/Acceptor) | Thione | > 99:1 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Strong Dipole-Dipole, H-bond Acceptor | Thione | ~ 95:5 |

| Chloroform (CHCl₃) | 4.8 | Weak Dipole, Minimal H-bonding | Mixed / Thiol | ~ 40:60 |

| Gas Phase / Vacuum | 1.0 | None (Intrinsic Aromatic Stability) | Thiol | < 10:90 |

Table 1: Representative tautomeric distribution of the imidazole-2-thiol core as a function of solvent properties.

Analytical Workflows & Self-Validating Protocols

To accurately quantify the tautomeric ratio in solution, researchers must employ multi-modal spectroscopic techniques. The following self-validating protocols ensure that experimental artifacts (such as water-induced rapid proton exchange or concentration-dependent dimerization) do not skew the data.

Protocol 1: Multi-Nuclear NMR (¹H, ¹³C) Profiling

Nuclear Magnetic Resonance (NMR) provides direct structural evidence of the tautomeric state by tracking the chemical environment of the carbon and proton atoms.

-

Sample Preparation: Dissolve 5 mg of synthesized 4,5-dimethyl-1H-imidazole-2-thiol in 0.5 mL of strictly anhydrous deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Causality: Anhydrous conditions are critical. Trace water acts as a proton relay, accelerating tautomeric exchange beyond the NMR timescale. This causes the distinct N-H and S-H signals to coalesce into a single broad peak, destroying quantitative resolution.

-

-

¹³C NMR Acquisition (Primary Validation): Acquire spectra at 298 K.

-

Causality: The thiocarbonyl (C=S) carbon of the thione tautomer resonates highly downfield (approx. 160–170 ppm) due to the zwitterionic character of the double bond. Conversely, the C-SH carbon of the thiol form typically appears further upfield (approx. 140–150 ppm)[5]. Integrating these distinct peaks provides a direct, quantitative measure of the tautomeric equilibrium constant ( KT ).

-

-

Variable Temperature (VT) ¹H NMR (Internal Control): If proton exchange is too fast at room temperature, cool the sample to 250 K inside the spectrometer.

-

Causality: Lowering the thermal energy reduces the kinetic rate of proton transfer. This allows the distinct S-H (thiol) and N-H (thione) protons to resolve into sharp singlets, validating the ¹³C integration data.

-

Protocol 2: UV-Vis Spectrophotometric Titration

UV-Vis spectroscopy leverages the distinct chromophoric differences between the cross-conjugated thione and the fully aromatic thiol.

-

Stock Solution Preparation: Prepare a 10 mM stock of the analyte in a non-polar, non-coordinating solvent (e.g., dry cyclohexane).

-

Solvent Titration: Aliquot the stock into UV-transparent quartz cuvettes containing solvents of varying dielectric constants (water, methanol, acetonitrile, chloroform) to achieve a final concentration of 50 µM.

-

Causality: Maintaining a strictly low concentration (<100 µM) prevents intermolecular dimerization via hydrogen bonding, ensuring the observed spectral shifts are purely the result of solvent-solute interactions rather than solute-solute aggregation.

-

-

Spectral Acquisition: Scan the absorbance from 200 nm to 400 nm.

-

Causality: The thione tautomer exhibits a characteristic intense absorption band corresponding to the S4←S0 electronic transition (typically around 250–270 nm), which is completely absent in the thiol form[1]. The molar absorptivity ( ϵ ) of this peak directly correlates with the mole fraction of the thione tautomer in the chosen solvent.

-

Multi-modal spectroscopic workflow for quantifying tautomeric ratios in solution.

Implications for Drug Development

In fragment-based drug discovery, the tautomeric state of a ligand dictates its pharmacophore mapping. Because physiological conditions (aqueous media, pH ~7.4) heavily favor the thione tautomer of 4,5-dimethyl-1H-imidazole-2-thiol, computational docking studies must prioritize the thione geometry. Assuming the thiol form during in silico screening will result in incorrect hydrogen-bond donor/acceptor assignments, leading to false negatives in target binding predictions. Furthermore, when designing metalloenzymes inhibitors, the thione's zwitterionic sulfur acts as a potent, soft nucleophile for coordinating transition metals (e.g., Iron, Zinc), a critical factor for therapeutic efficacy.

Sources

The Emerging Potential of 4,5-dimethyl-1H-imidazole-2-thiol in Medicinal Chemistry: A Technical Guide

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to its unique electronic characteristics and ability to engage in diverse non-covalent interactions.[1][2] Within this privileged scaffold, the imidazole-2-thiol (or its tautomeric thione form) moiety has garnered significant interest, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antithyroid, and anticancer properties.[3] This technical guide delves into the specific potential of 4,5-dimethyl-1H-imidazole-2-thiol, a derivative whose structural features offer intriguing possibilities for the design of novel therapeutics. The presence of the thiol group provides a reactive handle for derivatization and potential interactions with biological targets, while the 4,5-dimethyl substitution can influence solubility, metabolic stability, and target binding. This document will explore the synthesis, known biological activities, and potential therapeutic applications of this promising scaffold, providing a resource for researchers and drug development professionals.

Physicochemical and Pharmacokinetic Profile

The 4,5-dimethyl-1H-imidazole-2-thiol, with a molecular formula of C5H8N2S, is a small, heterocyclic compound.[4] The thiol group imparts distinct chemical properties, including the ability to form disulfide bonds and participate in redox reactions, which can be crucial for its mechanism of action and potential for covalent modification of protein targets.[5] The dimethyl substitutions on the imidazole ring are expected to increase lipophilicity compared to the parent imidazole-2-thiol, which may enhance membrane permeability and oral bioavailability. However, this must be balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity. The metabolic fate of this scaffold is an important consideration; potential sites of metabolism include oxidation of the sulfur atom and the methyl groups. Understanding these properties is a critical first step in the rational design of drug candidates based on this core.

Synthesis and Derivatization Strategies

The synthesis of the 4,5-dimethyl-1H-imidazole-2-thiol core and its subsequent derivatization are key to exploring its therapeutic potential. A common approach to synthesizing the core involves the condensation of an α-hydroxyketone (an acyloin) with a thiourea derivative.[6] For derivatization, the thiol group is a versatile handle for modification. Alkylation of the thiol is a frequently employed strategy to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[7][8]

Below is a generalized, illustrative workflow for the synthesis and derivatization of the 4,5-dimethyl-1H-imidazole-2-thiol scaffold.

Caption: Generalized workflow for the synthesis and screening of 4,5-dimethyl-1H-imidazole-2-thiol derivatives.

Key Biological Activities and Therapeutic Targets

While research specifically on 4,5-dimethyl-1H-imidazole-2-thiol is emerging, the broader class of imidazole-2-thiol derivatives has shown significant promise in several therapeutic areas. Extrapolating from these findings provides a strong rationale for the investigation of the 4,5-dimethyl analog.

Anticancer Activity

A significant body of research points to the anticancer potential of imidazole-2-thione derivatives.[9][10] These compounds have been shown to induce cytotoxicity in various cancer cell lines, including lung, cervical, and colorectal cancer.[9][10] Mechanistic studies have revealed that their anticancer effects can be multifactorial, involving the induction of cell cycle arrest (specifically at the G1 phase), caspase-dependent apoptosis, and the inhibition of cell migration and invasion.[9][10]

One key target for this class of compounds appears to be matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[9][11] These enzymes are crucial for the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. By inhibiting MMPs, imidazole-2-thiol derivatives can potentially suppress the spread of cancer.[9] Furthermore, some derivatives have been shown to downregulate human telomerase reverse transcriptase (hTERT), an enzyme essential for maintaining telomere length and enabling the immortality of cancer cells.[9]

Another promising avenue in oncology is the inhibition of the insulin-like growth factor (IGF) signaling pathway. 4,5-Dimethyl-1H-imidazole-2-thiol has been identified as a potential inhibitor of IGF receptors, which could lead to reduced cell proliferation in tumor cells.[5] This compound may also exhibit tyrosine kinase inhibitory activity, disrupting the autophosphorylation of the IGF receptor.[5]

Caption: Potential anticancer mechanisms of action for 4,5-dimethyl-1H-imidazole-2-thiol derivatives.

Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of imidazole-2-thiol have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[3] The mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or chelation of metal ions crucial for microbial growth. The lipophilic nature of the 4,5-dimethyl substitution could enhance the interaction of these compounds with microbial cell membranes, potentially leading to improved potency.

Experimental Protocols

To facilitate further research in this area, the following are generalized protocols for the synthesis and preliminary biological evaluation of 4,5-dimethyl-1H-imidazole-2-thiol derivatives.

Protocol 1: General Procedure for the Synthesis of 4,5-dimethyl-1H-imidazole-2-thiol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diacetyl (butane-2,3-dione) (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4,5-dimethyl-1H-imidazole-2-thiol.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for S-alkylation of 4,5-dimethyl-1H-imidazole-2-thiol

-

Reaction Setup: In a round-bottom flask, suspend 4,5-dimethyl-1H-imidazole-2-thiol (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-8 hours, monitoring by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Characterize the final S-alkylated derivative by spectroscopic techniques to confirm its structure.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, IC50 values for a series of S-substituted 4,5-dimethyl-1H-imidazole-2-thiol derivatives against a panel of cancer cell lines, illustrating the type of data generated in a preliminary screening campaign.

| Compound | R-Group (at Sulfur) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |

| 1 | H | > 50 | > 50 | > 50 |

| 2a | Methyl | 25.3 | 31.8 | 42.1 |

| 2b | Ethyl | 18.9 | 24.5 | 35.7 |

| 2c | Benzyl | 5.2 | 8.1 | 12.4 |

| 2d | 4-Chlorobenzyl | 1.8 | 2.5 | 4.9 |

| 2e | 2-Phenoxyethyl | 9.7 | 15.3 | 21.6 |

Data is illustrative and for demonstration purposes only.

Future Directions and Outlook

The 4,5-dimethyl-1H-imidazole-2-thiol scaffold represents a promising starting point for the development of new therapeutic agents. Future research should focus on:

-

Expansion of Compound Libraries: Synthesizing a broader range of derivatives to establish robust structure-activity relationships.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in animal models of cancer and infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profiles of promising candidates.

References

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scialert.net [scialert.net]

- 4. scbt.com [scbt.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 8. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Mechanism of Action of 4,5-Dimethyl-1H-imidazole-2-thiol in Cancer Therapeutics: Dual Modalities in Target Inhibition and Smart Nanomedicine

Executive Summary

In the landscape of modern oncology and drug development, 4,5-dimethyl-1H-imidazole-2-thiol (CAS 1192-72-9) occupies a unique, dual-faceted role. As a small molecule, it acts as a direct pharmacological inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase network. As a structural building block, its highly specific physicochemical properties make it an ideal pH-responsive trigger for smart liposomal drug delivery systems targeting the acidic tumor microenvironment (TME). This whitepaper deconstructs the causality behind its mechanisms of action, provides self-validating experimental workflows for its evaluation, and synthesizes the quantitative data defining its efficacy.

Molecular Rationale and Chemical Biology

The efficacy of 4,5-dimethyl-1H-imidazole-2-thiol is rooted in its precise molecular architecture:

-

Dimethyl Substitution (C4/C5): The two methyl groups increase the lipophilicity and electron density of the imidazole ring. This critically tunes the pKa of the imidazole nitrogens to approximately 6.72 , perfectly aligning with the slightly acidic pH of solid tumors (pH 6.0–6.5) driven by the Warburg effect.

-

Thiol Group (C2): The thiol moiety serves two purposes. Pharmacologically, it acts as a potent hydrogen bond donor/acceptor within the hinge region of kinase active sites. Structurally, it provides a highly reactive nucleophilic center for synthesizing thioether linkages in lipid conjugates.

Direct Pharmacological Action: IGF-1R Tyrosine Kinase Inhibition

The primary direct anti-cancer mechanism of 4,5-dimethyl-1H-imidazole-2-thiol is the targeted inhibition of IGF-1R . Overexpression of IGF-1R is a hallmark of numerous solid tumors, driving aggressive cell proliferation and survival via the PI3K/AKT and MAPK/ERK cascades.

Mechanism of Causality: The compound functions as an ATP-competitive inhibitor. By occupying the intracellular tyrosine kinase domain of IGF-1R, the molecule disrupts the receptor's ability to undergo autophosphorylation upon ligand (IGF-1/IGF-2) binding . This blockade severs the downstream signal transduction, actively stalling the cell cycle and removing the suppression of pro-apoptotic factors, thereby inducing tumor cell apoptosis. Furthermore, isoquinolinedione derivatives of this core structure have demonstrated exponentially increased potency against these kinase targets .

Figure 1: Inhibition of the IGF-1R signaling pathway by 4,5-dimethyl-1H-imidazole-2-thiol.

Structural Application in Nanomedicine: pH-Responsive Liposomes

Beyond acting as a standalone active pharmaceutical ingredient (API), 4,5-dimethyl-1H-imidazole-2-thiol is synthesized into sn-2-((2,3-dihexadecyloxypropyl)thio)-4,5-dimethyl-1H-imidazole (DHDMI) to engineer Imidazole-based Convertible Liposomes (ICL) [[1]]([Link]).

Mechanism of Causality: Standard PEGylated liposomes suffer from the "PEG dilemma"—the same stealth coating that prolongs blood circulation also prevents cellular uptake at the tumor site. DHDMI solves this. At physiological pH (7.4), the imidazole headgroup is uncharged, maintaining liposome stability. When the liposome enters the acidic tumor interstitium (pH 6.0), the imidazole nitrogens protonate . Because the carbon-sulfur linkage is at the C2 position, both nitrogen atoms are free to act as hydrogen bond donors. They rapidly cluster with negatively charged phosphatidylethanolamine-polyethylene glycol (PE-PEG) conjugates, stripping the stealth layer, inducing lipid phase separation, and triggering the rapid release of encapsulated drugs (e.g., Doxorubicin) into the cytosol .

Figure 2: pH-responsive mechanism of DHDMI-based convertible liposomes in tumor microenvironments.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm causality rather than mere correlation.

Protocol A: In Vitro IGF-1R Autophosphorylation Kinase Assay

Purpose: To validate direct kinase inhibition independent of receptor degradation.

-

Cell Culture & Starvation: Culture MCF-7 breast cancer cells to 80% confluence. Starve in serum-free media for 24 hours to establish a zero-baseline for basal kinase activity.

-

Compound Treatment: Treat cells with 4,5-dimethyl-1H-imidazole-2-thiol (0.1 µM to 10 µM). Self-Validation Control: Include NVP-AEW541 (known IGF-1R inhibitor) as a positive control, and DMSO as a vehicle negative control.

-

Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human IGF-1 for exactly 10 minutes to trigger acute autophosphorylation.

-

Lysis & Western Blotting: Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Run SDS-PAGE and probe for both phospho-IGF-1R (Tyr1131) and Total IGF-1R .

-

Causality Check: Normalizing the p-IGF-1R signal against the Total IGF-1R signal proves that the loss of phosphorylation is due to direct kinase inhibition, not down-regulation or unequal protein loading.

Protocol B: Synthesis and Validation of DHDMI pH-Sensitive Liposomes

Purpose: To validate the pH-triggered phase separation and drug release kinetics.

-

Lipid Film Hydration: Dissolve DHDMI, DSPC, DPPE-PEG, and Cholesterol (molar ratio 40:20:10:30) in chloroform. Evaporate to form a thin film. Hydrate with 250 mM ammonium sulfate for remote loading of Doxorubicin (DOX).

-

Extrusion: Pass the suspension 10 times through 100 nm polycarbonate membranes to achieve uniform unilamellar vesicles.

-

pH-Triggered Release Assay: Dialyze the liposomes against PBS adjusted to pH 7.4 and pH 6.0 at 37°C. Measure DOX fluorescence (Ex 480 nm / Em 590 nm) in the dialysate at 1, 4, 8, and 24 hours.

-

Morphological Validation (Self-Validation): Perform Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC) on both pH samples.

-

Causality Check: A massive size shift (>800 nm) and phase separation signature in the pH 6.0 sample physically validates the lipid clustering mechanism predicted by the DHDMI protonation model.

Quantitative Data Presentation

The following tables summarize the expected quantitative endpoints derived from the dual mechanisms of this compound.

Table 1: IGF-1R Kinase Inhibition Profiling

| Compound / Derivative | Primary Target | IC50 (nM) | Cell Line | Assay Modality |

| 4,5-Dimethyl-1H-imidazole-2-thiol | IGF-1R | 145 ± 12 | MCF-7 (Breast) | In Vitro Kinase / Western Blot |

| 4,5-Dimethyl-1H-imidazole-2-thiol | InsR (Insulin Receptor) | > 5000 | N/A | Selectivity Counter-screen |

| Isoquinolinedione Derivative | IGF-1R | 28 ± 4 | MCF-7 (Breast) | In Vitro Kinase / Western Blot |

Table 2: Physicochemical Properties of DHDMI-Convertible Liposomes (ICL)

| Parameter | Physiological State (pH 7.4) | Tumor Microenvironment (pH 6.0) |

| Average Size (nm) | 115 ± 5 nm | > 800 nm (Lipid Clustering) |

| Zeta Potential (mV) | -12.4 ± 1.2 mV | +4.5 ± 0.8 mV (Protonation) |

| DOX Release (24h) | < 15% (Stable Stealth Layer) | > 75% (Rapid Endosomal Escape) |

| Phase Separation (DSC) | Absent | Present (Confirmed by thermal shift) |

References

-

Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (NCBI PMC) URL:[Link]

Sources

Application Note: Synthesis and Isolation of 4,5-Dimethyl-1H-imidazole-2-thiol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4,5-Dimethyl-1H-imidazole-2-thiol (Synonyms: 4,5-dimethylimidazole-2-thione, methimazole analog) Applications: Precursor for N-heterocyclic carbenes (NHCs), transition metal ligands, and biologically active antioxidant scaffolds.

Introduction & Mechanistic Insights

The synthesis of 2-mercaptoimidazoles (imidazole-2-thiones) is a cornerstone in heterocyclic chemistry due to their utility as pharmaceutical pharmacophores and precursors for stable N-heterocyclic carbenes (NHCs)[1]. 4,5-Dimethyl-1H-imidazole-2-thiol is an un-substituted nitrogen analog of the antithyroid drug methimazole, featuring a highly stable thione-thiol tautomeric core.

The most atom-economical and scalable method for synthesizing symmetrically substituted imidazole-2-thiones is the direct condensation of an α -hydroxyketone with thiourea[1]. In this protocol, 3-hydroxy-2-butanone (acetoin) reacts with thiourea.

Causality of Experimental Design:

-

The Solvent Choice: The reaction requires the elimination of two equivalents of water. Using a high-boiling solvent like 1-hexanol (b.p. 157 °C) provides the necessary thermal energy to drive the double dehydration forward without requiring a Dean-Stark apparatus or pressurized vessel[2].

-

The Mechanism: The reaction initiates via the nucleophilic attack of the primary amine of thiourea on the carbonyl carbon of acetoin, forming a hemiaminal intermediate. Subsequent intramolecular nucleophilic attack by the second amine group on the hydroxyl-bearing carbon, followed by thermal dehydration, yields the aromatic imidazole-2-thione core[3].

-

Self-Validating Isolation: The protocol leverages differential solubility. The final thione product is highly insoluble in non-polar solvents, whereas unreacted acetoin, thiourea, and 1-hexanol are soluble. The addition of cold diethyl ether forces the quantitative precipitation of the target compound, validating the completion of the workup.

Proposed mechanistic pathway for the condensation of acetoin and thiourea.

Materials and Reagents

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Amount | Function |

| 3-Hydroxy-2-butanone (Acetoin) | 88.11 | 1.0 | 8.81 g (100 mmol) | Electrophilic backbone |

| Thiourea | 76.12 | 1.0 | 7.61 g (100 mmol) | Nitrogen/Sulfur source |

| 1-Hexanol | 102.17 | Solvent | 40 mL | High-boiling solvent |

| Diethyl Ether | 74.12 | Anti-solvent | 50 mL | Precipitation agent |

| Ethanol / Water | N/A | Solvent | As needed | Recrystallization |

Experimental Protocol

Reaction Setup

-

Preparation: In a clean, oven-dried 100 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, add 7.61 g (100 mmol) of thiourea and 8.81 g (100 mmol) of 3-hydroxy-2-butanone.

-

Solvent Addition: Add 40 mL of 1-hexanol to the flask. Attach a reflux condenser to the flask.

-

Inert Atmosphere: Purge the system with dry Nitrogen ( N2 ) or Argon for 5 minutes. Reasoning: Maintaining an inert atmosphere prevents the oxidative dimerization of the resulting thiol into a disulfide bond at high temperatures.

Reflux and Condensation

-

Heating: Place the flask in a pre-heated oil bath or heating mantle. Heat the reaction mixture to a gentle reflux (internal temperature ~150–155 °C).

-

Incubation: Maintain reflux for 12 to 16 hours under continuous stirring[4]. The mixture will transition from a heterogeneous suspension to a homogenous, dark-amber solution as the condensation and dehydration proceed.

Workup and Isolation

-

Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The product will begin to spontaneously crystallize as the solution cools.

-

Precipitation: To force complete precipitation of the product and retain the 1-hexanol and impurities in the liquid phase, add 50 mL of cold diethyl ether to the flask. Stir vigorously for 30 minutes.

-

Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 20 mL portions of ice-cold diethyl ether. Reasoning: Ether effectively strips away the viscous 1-hexanol and unreacted acetoin without dissolving the highly polar imidazole-2-thiol.

Purification

-

Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Dissolve the solid in a minimum amount of boiling ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation in an ice bath.

-

Final Drying: Filter the purified crystals and dry them under high vacuum at 60 °C for 12 hours to afford 4,5-dimethyl-1H-imidazole-2-thiol as an off-white to pale yellow crystalline powder.

Step-by-step experimental workflow for the synthesis of 4,5-dimethyl-1H-imidazole-2-thiol.

Analytical Characterization

To validate the structural integrity of the synthesized 4,5-dimethyl-1H-imidazole-2-thiol, verify the product against the following expected spectroscopic parameters[5][6]:

| Analytical Method | Expected Signals / Values | Structural Correlation |

| 1 H NMR (DMSO- d6 , 400 MHz) | δ 11.85 (br s, 2H) | N-H protons (indicates thione tautomer dominance) |

| δ 2.05 (s, 6H) | Equivalent methyl groups at C4 and C5 | |

| 13 C NMR (DMSO- d6 , 100 MHz) | δ 160.5 | C=S (Thiocarbonyl carbon) |

| δ 121.8 | C4 and C5 (Alkene carbons of the imidazole ring) | |

| δ 9.5 | Methyl carbons | |

| FT-IR (ATR, cm −1 ) | ~3150 (br), 1620, 1500, 1210 | N-H stretch, C=C stretch, C=S (thiourea moiety) stretch |

| Mass Spectrometry (ESI+) | m/z 129.04 [M+H] + | Corresponds to C 5 H 8 N 2 S (Exact Mass: 128.04) |

References

-

Title: Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery Source: PubMed Central (PMC) / NIH URL: [Link]

-

Title: Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones Source: Journal of Natural Products (ACS Publications) URL: [Link]

-

Title: Synthesis of new Bis-imidazole derivatives Source: Helvetica Chimica Acta URL: [Link]

-

Title: CHAPTER 1: Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters Source: Royal Society of Chemistry (RSC) URL: [Link]

-

Title: Aspects of Main Group Metal Amido and Carbene Chemistry Source: Cardiff University (ORCA) URL: [Link]

Sources

Application Note: 4,5-Dimethyl-1H-imidazole-2-thiol as an Advanced Corrosion Inhibitor for Steel

Executive Summary

The degradation of steel in acidic environments (such as industrial pickling, acid descaling, and semiconductor substrate cleaning) necessitates the use of high-efficiency corrosion inhibitors. 4,5-dimethyl-1H-imidazole-2-thiol (DMI) has emerged as a superior organic inhibitor. This application note provides a comprehensive, self-validating protocol for evaluating DMI's efficacy, detailing the mechanistic causality behind its adsorption dynamics and outlining rigorous electrochemical validation methods.

Mechanistic Rationale: Molecular Design & Adsorption Dynamics

The exceptional inhibitory performance of DMI is rooted in its specific molecular architecture. DMI contains a heteroaromatic imidazole ring substituted with a thiol group and two methyl groups.

-

Electronic Effects & Chemisorption: The addition of methyl groups at the 4 and 5 positions exerts a strong positive inductive effect (+I). As demonstrated in Density Functional Theory (DFT) studies on related methyl-substituted mercaptoimidazoles, this electron-donating effect raises the energy of the Highest Occupied Molecular Orbital ( EHOMO ), significantly enhancing the molecule's nucleophilicity[1]. This allows the unshared electron pairs on the nitrogen and sulfur heteroatoms to form robust coordinate covalent bonds (chemisorption) with the vacant d-orbitals of the iron surface.

-

Thione-Thiol Tautomerism: In aqueous acidic media, DMI exists in an equilibrium between its thione and thiol tautomers. Both forms actively participate in film formation, creating a dense, protective monolayer that obeys the Langmuir adsorption isotherm[2].

-

Physisorption: In highly acidic environments (e.g., 1 M HCl), the imidazole nitrogen atoms undergo protonation. The steel surface, which is positively charged at the corrosion potential, pre-adsorbs chloride ions ( Cl− ). The cationic DMI molecules are then electrostatically attracted to this negatively charged chloride layer, initiating physisorption[3]. This dual-action mechanism (physisorption followed by chemisorption) makes azole derivatives highly effective even in advanced semiconductor cleaning liquids[4].

Logical Pathway of Inhibition

Logical relationship of 4,5-dimethyl-1H-imidazole-2-thiol adsorption mechanisms on steel surfaces.

Experimental Methodologies: A Self-Validating Protocol

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The gravimetric weight loss data must mathematically align with the electrochemical charge transfer resistance ( Rct ) and corrosion current density ( Icorr ). Any divergence between these independent metrics indicates a failure in substrate preparation or system equilibrium.

Preparation of the Steel Substrate

-

Causality: Variations in surface energy and localized roughness can skew adsorption kinetics and create micro-galvanic cells.

-

Step 1: Abrade the steel coupons successively with SiC abrasive paper from 400 up to 1200 grit to ensure a standardized, uniform surface roughness.

-

Step 2: Degrease ultrasonically in analytical grade ethanol for 5 minutes, followed by a bi-distilled water rinse. Dry immediately under a stream of cold air to prevent flash rusting.

Gravimetric (Weight Loss) Validation

-

Causality: Gravimetric analysis provides a direct, non-accelerated empirical measurement of metal dissolution, serving as the baseline truth for the electrochemical models.

-

Step 1: Weigh the pre-cleaned steel coupons using an analytical balance (precision ±0.1 mg).

-

Step 2: Suspend the coupons in 100 mL of 1 M HCl containing varying concentrations of DMI (0.1 mM to 10.0 mM) at a thermostated 298 K for exactly 24 hours. Include a blank (uninhibited) control.

-

Step 3: Remove, clean with a bristle brush under running water to remove loosely adherent corrosion products, dry, and re-weigh. Calculate the inhibition efficiency ( ηWL% ).

Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization

-

Causality: EIS non-destructively separates the solution resistance from the charge transfer resistance at the metal-film interface. Potentiodynamic polarization reveals whether the inhibitor acts on anodic, cathodic, or mixed sites[3].

-

Step 1: Assemble a standard three-electrode cell (Steel working electrode, Platinum counter electrode, Saturated Calomel Electrode reference).

-

Step 2 (Critical): Immerse the working electrode in the test solution for 30 minutes prior to any measurement. Rationale: This Open Circuit Potential (OCP) stabilization period is mandatory to ensure the steel-solution interface reaches a thermodynamic steady state. Failing to wait will result in pseudo-inductive loops in the Nyquist plots due to non-stationary conditions.

-

Step 3 (EIS): Apply a small AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz. Rationale: The 10 mV amplitude ensures the system remains within the linear pseudo-reversible regime, satisfying the fundamental linearity requirement of impedance theory.

-

Step 4 (Polarization): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s. Extrapolate the Tafel slopes to determine Icorr .

Experimental Workflow

Step-by-step experimental workflow for validating corrosion inhibition efficacy.

Quantitative Data Interpretation

The table below summarizes representative quantitative metrics for DMI based on the behavior of highly homologous imidazole-2-thiol derivatives in 1 M HCl at 298 K.

Self-Validation Check: As the concentration of DMI increases, the corrosion current density ( Icorr ) drops significantly, while the charge transfer resistance ( Rct ) increases proportionally. Furthermore, the shift in corrosion potential ( Ecorr ) remains under 85 mV relative to the blank. In electrochemical theory, a shift of <85 mV conclusively proves that DMI functions as a mixed-type inhibitor , simultaneously blocking both anodic metal dissolution and cathodic hydrogen evolution sites[3].

| Inhibitor Concentration (mM) | Corrosion Current Density ( Icorr ) ( μA/cm2 ) | Corrosion Potential ( Ecorr ) (mV vs SCE) | Charge Transfer Resistance ( Rct ) ( Ω⋅cm2 ) | Inhibition Efficiency ( η %) |

| Blank (1M HCl) | 1250 | -480 | 15.2 | - |

| 0.1 | 450 | -475 | 45.5 | 64.0 |

| 1.0 | 180 | -468 | 110.3 | 85.6 |

| 5.0 | 85 | -462 | 245.8 | 93.2 |

| 10.0 | 45 | -455 | 485.6 | 96.4 |

Sources

- 1. Computational Studies for Inhibitory Action of 2-Mercapto-1-Methylimidazole Tautomers on Steel Using of Density Functional Theory Method (DFT), International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

application of 4,5-dimethyl-1H-imidazole-2-thiol in the synthesis of antimicrobial agents

Application Note: 4,5-Dimethyl-1H-imidazole-2-thiol as a Core Scaffold in Antimicrobial Agent Synthesis and Delivery

Executive Summary

The development of next-generation antimicrobial agents requires versatile chemical building blocks capable of diverse functionalization. 4,5-Dimethyl-1H-imidazole-2-thiol (CAS: 1192-72-9) has emerged as a critical intermediate in pharmaceutical synthesis. Its unique physicochemical properties—specifically its thione-thiol tautomerism, strong metal-chelating ability, and pH-responsive protonation—make it an ideal scaffold for synthesizing direct-acting antibacterial coordination polymers, biomimetic thioketone alkaloids, and pH-sensitive liposomal delivery systems[1][2][3].

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and self-validating workflows for utilizing 4,5-dimethyl-1H-imidazole-2-thiol in antimicrobial research.

Chemical Rationale: The Thione-Thiol Tautomeric Advantage

The synthetic utility of 4,5-dimethyl-1H-imidazole-2-thiol stems from its dynamic equilibrium between the thiol (-SH) and thione (=S) forms.

-

Thiol Form: Acts as a potent nucleophile, ideal for S-alkylation reactions to generate lipid conjugates for drug delivery[1].

-

Thione Form: Acts as a soft Lewis base with a high affinity for soft transition metals like Silver(I), enabling the formation of highly stable, slow-release antimicrobial coordination polymers[3].

Thione-thiol tautomerism of 4,5-dimethyl-1H-imidazole-2-thiol and its synthetic pathways.

Workflow A: Synthesis of Ag(I)-Coordination Polymers for Direct Antibacterial Action

Causality & Design

Silver(I) ions exhibit broad-spectrum antibacterial activity by disrupting bacterial cell membranes and binding to DNA[3]. However, free Ag+ ions are rapidly cleared and highly toxic. By coordinating Ag(I) with the thione form of 4,5-dimethyl-1H-imidazole-2-thiol, researchers can synthesize coordination polymers that provide a controlled, sustained release of silver. The methyl groups at the 4 and 5 positions provide steric hindrance, which dictates the topology of the resulting polymer, often favoring an AgS4 core structure[3].

Protocol 1: One-Pot Synthesis of Ag(I)-Imidazole-2-Thione Polymers

This protocol is designed to prevent the photolytic reduction of Ag(I) to inactive Ag(0) nanoparticles.

Reagents: 4,5-dimethyl-1H-imidazole-2-thiol (0.1 mmol), Silver(I) triflate ( AgCF3SO3 ) (0.1 mmol), Methanol (HPLC grade), Deionized Water. Equipment: Light-protected glassware (amber flasks or foil-wrapped), magnetic stirrer.

-

Ligand Preparation: Dissolve 0.1 mmol of 4,5-dimethyl-1H-imidazole-2-thiol in 15 mL of methanol. Causality: Methanol ensures complete solvation of the organic ligand while remaining miscible with the aqueous metal solution.

-

Metal Preparation: In a separate, light-protected vial, dissolve 0.1 mmol of AgCF3SO3 in 5 mL of deionized water.

-

Coordination: Under vigorous stirring, add the aqueous silver solution dropwise to the methanolic ligand solution.

-

Crystallization: Seal the flask and allow the mixture to stand undisturbed in a dark, cool environment (approx. 4°C) for 72 hours.

-

Self-Validation (QC):

-

Visual: Successful polymerization yields needle-shaped crystals[3]. Black precipitates indicate photoredox degradation (failure).

-

Analytical: Filter and wash crystals with chloroform. Perform Elemental Analysis (target Ag:Ligand ratio of 1:1 or 1:2 depending on counterion) and X-ray crystallography to confirm the AgS4 coordination sphere[3].

-

Workflow B: Synthesis of DHDMI for pH-Sensitive Antimicrobial Liposomes

Causality & Design

Intracellular bacterial infections (e.g., Mycobacterium tuberculosis) reside in acidic endosomes. 4,5-Dimethyl-1H-imidazole-2-thiol is utilized to synthesize DHDMI (sn-2-((2,3-dihexadecyloxypropyl)thio)-4,5-dimethyl-1H-imidazole), a pH-sensitive lipid[1]. The imidazole headgroup has a calculated pKa of 6.72 ± 0.5[1]. At physiological pH (7.4), the liposome is neutral and stable. Upon endosomal uptake (pH 5.5), the imidazole ring protonates, causing electrostatic repulsion, bilayer destabilization, and the targeted release of encapsulated antimicrobial agents[1].

Mechanism of DHDMI-based pH-sensitive liposomes for targeted intracellular antimicrobial delivery.

Protocol 2: S-Alkylation Synthesis of DHDMI

Reagents: 4,5-dimethyl-1H-imidazole-2-thiol (1.15 g, 9.03 mmol)[1], 2,3-di-O-hexadecyl-1-rac-glyceryl-tosylate (DHG-Tosylate), Triethylamine (TEA), Anhydrous DMF.

-

Deprotonation: Dissolve 1.15 g of 4,5-dimethyl-1H-imidazole-2-thiol in 20 mL of anhydrous DMF. Add 2.0 equivalents of TEA. Causality: TEA acts as an acid scavenger, driving the tautomeric equilibrium toward the highly nucleophilic thiolate anion.

-

Alkylation: Add 1.0 equivalent of DHG-Tosylate. Reflux the mixture under an inert nitrogen atmosphere for 24 hours. Causality: Nitrogen prevents the oxidative dimerization of the thiol into disulfides.

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (Chloroform/Methanol gradient).

-

Self-Validation (QC):

-

Yield: Expect a yield of 25–30%[1].

-

Mass Spectrometry: DART Mass Spectrum must show a peak at 651.56 (Calculated: 651.59 for (MH)+ )[1].

-

NMR: 1H -NMR (600 MHz, CDCl3 ) must display characteristic singlets at δ 2.22 (s, 3H) and δ 2.24 (s, 3H) corresponding to the intact dimethyl groups on the imidazole ring[1].

-

Workflow C: Biomimetic Synthesis of Thioketone Alkaloids

Natural products like Oleiferthione A , isolated from Moringa oleifera seeds, feature a 4,5-dimethyl-1H-imidazole-2-thiol core and exhibit antimicrobial and anti-inflammatory properties[2]. Researchers utilize 4,5-dimethyl-1H-imidazole-2-thiol as a direct precursor to synthesize Oleiferthione A analogs via N-alkylation with 4-hydroxybenzyl halides. Single-crystal X-ray crystallography is mandatory in these workflows to confirm that alkylation occurred at the nitrogen (forming a 2-thioimidazole ring) rather than the sulfur[2].

Quantitative Data Summary

The following table summarizes the physicochemical and biological metrics of antimicrobial systems synthesized using 4,5-dimethyl-1H-imidazole-2-thiol:

| Synthesized Agent | Primary Application | Target Pathogen / System | Key Metric / Validation Target |

| Ag(I)-Bis(imidazole-2-thione) Polymers | Direct Antibacterial Action | Gram-positive (S. aureus) & Gram-negative (E. coli) | MIC: 2–8 µg/mL[4] |

| DHDMI Lipid Conjugate | pH-Sensitive Antimicrobial Delivery | Intracellular Endosomal Escape | pKa: 6.72 ± 0.5 Mass: 651.59 (MH)+ [1] |

| Oleiferthione A Analogs | Natural Antimicrobial Scaffold | Bacterial/Fungal strains | Yield: 25-30% Crystallography: N-alkylation confirmed[2] |

References

- Source: NIH / MDPI (Pharmaceutics)

- Spiroleiferthione A and Oleiferthione A: Two Unusual Isothiocyanate-Derived Thioketone Alkaloids from Moringa oleifera Lam.

- Design, Synthesis, and Antibacterial Assessment of Silver(I)-Based Coordination Polymers with Variable Counterions and Unprecedented Structures by the Tuning Spacer Length and Binding Mode of Flexible Bis(imidazole-2-thiones)

Sources

Application Notes and Protocols: A Guide to the Preparation of 4,5-dimethyl-1H-imidazole-2-thiol Derivatives for Biological Screening

Introduction: The Therapeutic Potential of the Imidazole-2-thiol Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. Within this class, imidazole-2-thiol derivatives have emerged as particularly promising candidates for therapeutic development, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of the 4,5-dimethyl-1H-imidazole-2-thiol core structure. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for the preparation of a library of derivatives, and outline methodologies for their subsequent biological screening, with a focus on anticancer applications. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your research endeavors.

Part 1: Synthesis of the Core Scaffold: 4,5-dimethyl-1H-imidazole-2-thiol

The synthesis of the 4,5-dimethyl-1H-imidazole-2-thiol core is efficiently achieved through the condensation of an α-dicarbonyl compound, diacetyl (2,3-butanedione), with thiourea. This reaction, a variation of the Debus-Radziszewski imidazole synthesis, provides a straightforward and high-yielding route to the desired heterocyclic system.[3]

Reaction Mechanism: From Diketone to Imidazole-2-thione

The reaction proceeds through a well-established mechanism. Initially, the thiourea acts as a dinucleophile, with each nitrogen atom attacking one of the carbonyl carbons of the diacetyl. This is followed by a cyclization and subsequent dehydration to yield the stable aromatic imidazole-2-thione ring. The "thione" nomenclature reflects the tautomeric equilibrium, where the molecule exists predominantly in the thione form rather than the thiol form.